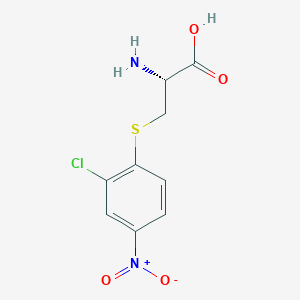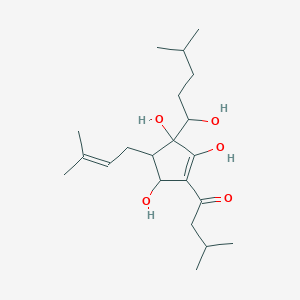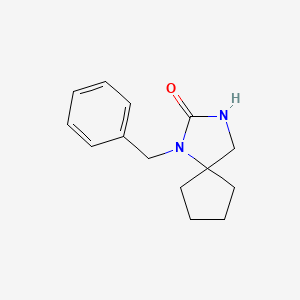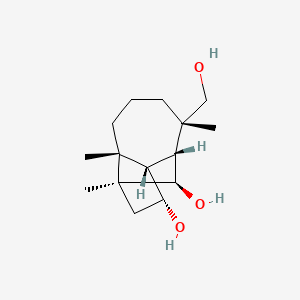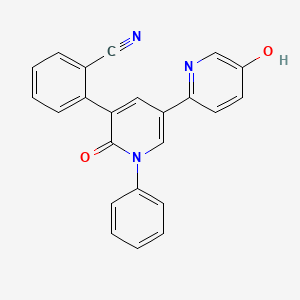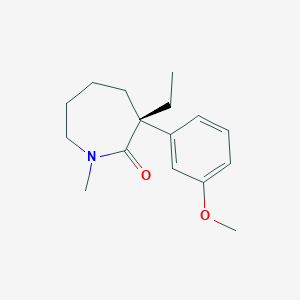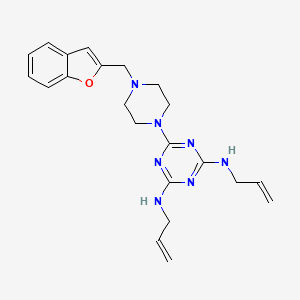
1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one typically involves the reaction of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including transition metals and organic acids. The process often requires refluxing in solvents such as methanol or ethanol to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysis and microwave-assisted synthesis are also common methods to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation, making it a potential candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These include compounds like 2-phenylimidazo[4,5-b]pyridine and 5-chloro-2-methylimidazo[4,5-b]pyridine.
Imidazo[4,5-c]pyridine Derivatives: Such as 2-phenylimidazo[4,5-c]pyridine.
Uniqueness: 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and phenyl substitutions enhance its reactivity and potential therapeutic applications compared to other imidazopyridine derivatives .
Properties
CAS No. |
89660-24-2 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-phenylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-10-7-8-11(14)15-12(10)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
FQKJGACCDQZRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
